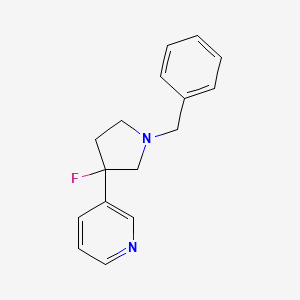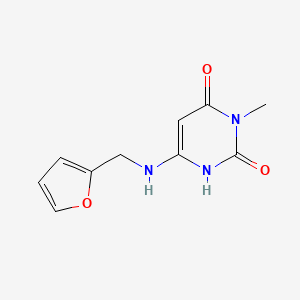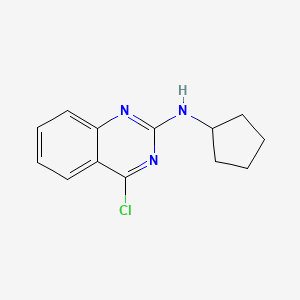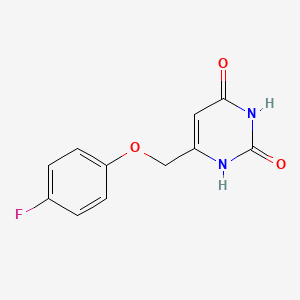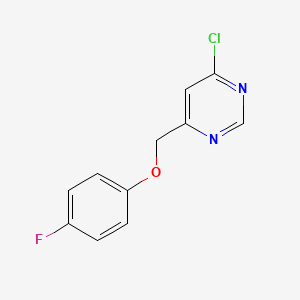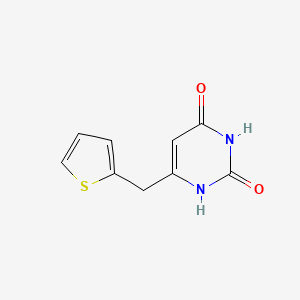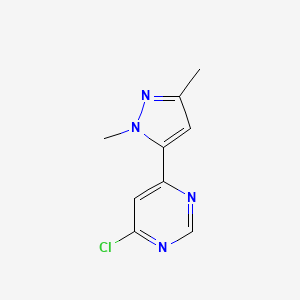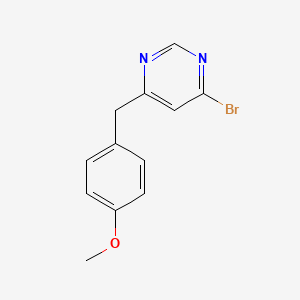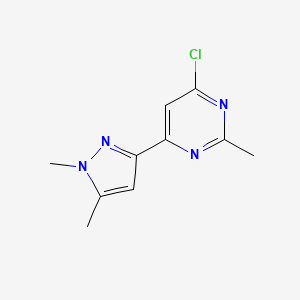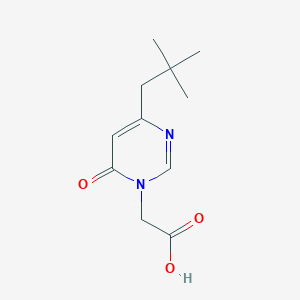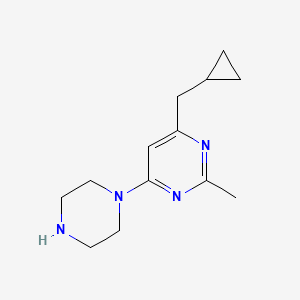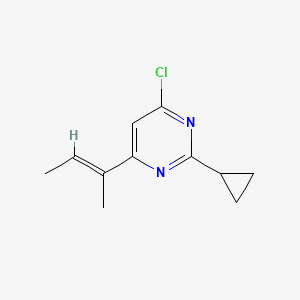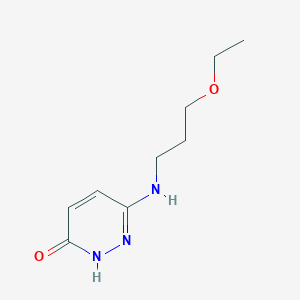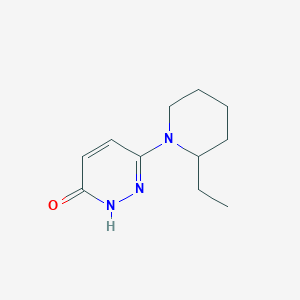
6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of pyridazinone derivatives, including compounds structurally related to "6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol," has been extensively studied. For example, a new pyridazinone derivative was synthesized and characterized using spectroscopic techniques, revealing insights into its structural configuration and stability. These compounds exhibit significant pharmaceutical importance due to their heterocyclic nature, which is a common structural feature in many bioactive molecules (Kalai et al., 2021).
Molecular Docking and Screening
- Novel pyridine and fused pyridine derivatives, including compounds structurally akin to "6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol," have been prepared and subjected to in silico molecular docking screenings towards specific target proteins. This research suggests moderate to good binding energies, indicating potential bioactivity. These compounds also exhibited antimicrobial and antioxidant activities, highlighting their versatility in drug development (Flefel et al., 2018).
Anticancer and Antimicrobial Applications
- Research has also focused on the development of pyridazinone derivatives for anticancer and antimicrobial applications. For instance, certain derivatives were synthesized and showed antimitotic activity, inhibiting cell proliferation in cancer models. This indicates the potential therapeutic value of these compounds in cancer treatment. Moreover, some derivatives demonstrated antibacterial activity, suggesting their utility in combating microbial infections (Temple et al., 1987).
Anti-inflammatory and Analgesic Effects
- Arylpiperazinylalkyl pyridazinones, closely related to the compound , have been shown to exhibit significant antinociceptive and anti-inflammatory effects. These findings support the potential use of such derivatives in developing new analgesic and anti-inflammatory drugs (Maione et al., 2020).
Corrosion Inhibition
- Studies have also explored the use of pyridazinone derivatives as corrosion inhibitors, demonstrating the compound's effectiveness in protecting metals against corrosion in acidic environments. This application signifies the compound's potential in industrial processes and material preservation (Ghazoui et al., 2017).
Propriétés
IUPAC Name |
3-(2-ethylpiperidin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-9-5-3-4-8-14(9)10-6-7-11(15)13-12-10/h6-7,9H,2-5,8H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVGRBLTQPUUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



